N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenylsulfanylacetamide
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Overview
Description
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenylsulfanylacetamide is a complex organic compound with a molecular formula of C25H18N2O3S This compound is characterized by the presence of a furan ring substituted with cyano and diphenyl groups, as well as a phenylsulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenylsulfanylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Cyano and Diphenyl Groups: The cyano and diphenyl groups are introduced via substitution reactions.
Attachment of the Phenylsulfanylacetamide Moiety: This step involves the reaction of the furan derivative with phenylsulfanylacetamide under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenylsulfanylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the phenylsulfanylacetamide moiety may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-diphenyl-2-furyl)-2-phenoxyacetamide
- 2-Chloro-N-(3-cyano-4,5-diphenyl-furan-2-yl)-acetamide
- N-(3-Cyano-4,5-diphenyl-furan-2-yl)-2-(2,6-dimethyl-phenoxy)-acetamide
Uniqueness
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenylsulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and phenylsulfanylacetamide groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c26-16-21-23(18-10-4-1-5-11-18)24(19-12-6-2-7-13-19)29-25(21)27-22(28)17-30-20-14-8-3-9-15-20/h1-15H,17H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJESIILBCGQKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CSC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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